2-Amino-3-iodopyridine
Overview
Description
2-Amino-3-iodopyridine is an organic compound with the molecular formula C5H5IN2 It is a derivative of pyridine, where an amino group is attached to the second carbon and an iodine atom is attached to the third carbon of the pyridine ring
Mechanism of Action
Target of Action
2-Amino-3-iodopyridine, also known as 3-Iodopyridin-2-amine, primarily targets the respiratory system . It is classified as a specific target organ toxicant following single exposure
Mode of Action
It is known to cause skin irritation, serious eye damage, and toxicity to the respiratory system upon exposure .
Biochemical Pathways
Given its toxicity to the respiratory system, it may influence pathways related to respiratory function .
Pharmacokinetics
It is known to have high gi absorption and is considered to be bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 1.52 .
Result of Action
Exposure to this compound can result in skin irritation, serious eye damage, and toxicity to the respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid creating dust or aerosols . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2-aminopyridine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-3-azidopyridine or 2-amino-3-cyanopyridine can be formed.
Coupling Products: Complex biaryl compounds or heterocyclic systems can be synthesized through coupling reactions.
Scientific Research Applications
2-Amino-3-iodopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-bromopyridine: Similar in structure but with a bromine atom instead of iodine.
2-Amino-3-chloropyridine: Contains a chlorine atom at the third position.
2-Amino-3-fluoropyridine: Features a fluorine atom at the third position.
Uniqueness: 2-Amino-3-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it particularly useful in certain synthetic applications, such as coupling reactions .
Properties
IUPAC Name |
3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNBWSHTUFGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376767 | |
Record name | 2-Amino-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104830-06-0 | |
Record name | 2-Amino-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-amino-3-iodopyridine of interest in medicinal chemistry?
A: this compound serves as a crucial starting material for synthesizing 7-azaindole derivatives [, ]. These derivatives are of significant interest in medicinal chemistry due to their resemblance to indoles, which are found in many natural compounds and pharmaceuticals. 7-Azaindoles hold potential for creating new drugs with improved properties.
Q2: What is the key reaction involving this compound in the synthesis of 7-azaindoles?
A: A key reaction is a palladium-catalyzed coupling of this compound with alkynes, followed by a C–N cyclization step [, ]. This efficient two-step procedure affords a variety of 2-substituted 7-azaindole derivatives in good yields. This methodology provides a straightforward route to access diversely substituted 7-azaindoles for further exploration of their biological activities.
Q3: Are there any challenges associated with the synthesis of 7-azaindoles from this compound?
A: While the palladium-catalyzed coupling and cyclization strategy is efficient, optimization of reaction conditions, such as the choice of catalyst and ligands, may be necessary to achieve optimal yields and selectivity, particularly when synthesizing more complex 7-azaindole derivatives [].
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